3-(Boc-amino)-5,5-difluoropiperidine

描述

Structural Characterization and Nomenclature

Molecular Architecture and Conformational Analysis

2D Structural Features and IUPAC Nomenclature

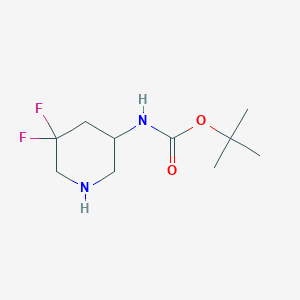

The compound consists of a six-membered piperidine ring substituted at the 3-position with a Boc-protected amine group and at the 5-position with two fluorine atoms. The molecular formula is C₁₀H₁₈F₂N₂O₂ , with a molecular weight of 236.26 g/mol. Key structural elements include:

- Piperidine core : A saturated six-membered ring with two fluorine atoms on the same carbon (C5).

- Boc group : A tert-butoxycarbonyl protective group attached to the amine at C3, enhancing stability during synthetic processes.

- Stereochemistry : The fluorine atoms are equatorial, influencing conformational dynamics.

The IUPAC name is tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate , while common synonyms include tert-butyl (5,5-difluoropiperidin-3-yl)carbamate and MFCD30097677 . The SMILES notation CC(C)(C)OC(=O)NC1CC(CNC1)(F)F accurately represents its connectivity.

3D Conformational Studies and Fluorine Spatial Arrangement

The piperidine ring adopts a chair-like conformation, with fluorine atoms typically in axial positions due to:

- Electron-withdrawing effects : Fluorine’s electronegativity stabilizes axial orientations via charge-dipole interactions.

- Hyperconjugation : Delocalization of C-F bonds into the ring enhances axial preference.

In polar solvents like DMSO, axial fluorine conformers dominate, while equatorial arrangements may occur in nonpolar environments. The Boc group occupies an equatorial position to minimize steric strain.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H NMR

- Amine proton : Absent due to Boc protection.

- Piperidine protons : Signals at δ 1.5–3.5 ppm, with splitting patterns dependent on fluorine’s electronic effects.

13C NMR

19F NMR

- CF₂ group : Two distinct signals (axial and equatorial fluorines) at δ -95 to -100 ppm, split by J coupling (~245 Hz).

| Nucleus | Chemical Shift (δ) | Assignment |

|---|---|---|

| ¹H | 1.5–3.5 ppm | Piperidine ring protons |

| ¹³C | 35–40 ppm | C5 (CF₂) |

| ¹⁹F | -95 to -100 ppm | Axial fluorines |

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

Electron Ionization (EI)

属性

IUPAC Name |

tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEASWFMIYVAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination and Piperidine Ring Formation

A recent advancement in the synthesis of difluoropiperidines involves the hydrogenation of fluorinated pyridine derivatives to obtain the fluorinated piperidine ring. For example, the cis-3,5-difluoropiperidine hydrochloride was synthesized via a two-step process starting from 3,5-difluoropyridine using catalytic hydrogenation with a rhodium catalyst under hydrogen atmosphere. This method yields a single diastereomer with excellent diastereoselectivity (>99:1 d.r.) and good yield (~72%) on a gram-scale, as confirmed by ^19F NMR and GC analyses.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenation | 3,5-difluoropyridine, Rh catalyst, H2, THF, 25-40°C, 24 h | Formation of cis-3,5-difluoropiperidine (single diastereomer) |

| Deprotection | Trifluoroacetic anhydride (TFA anhydride), CH2Cl2, RT, 10 min | Conversion to piperidine hydrochloride salt |

This approach can be adapted for 5,5-difluorination by starting from appropriately substituted fluoropyridine precursors.

Boc Protection of the Amino Group

The Boc protection step is typically performed after obtaining the fluorinated piperidine intermediate. The amino group at the 3-position is protected by reaction with Boc2O in the presence of a base such as triethylamine or DMAP in an organic solvent like DCM at room temperature. The reaction proceeds smoothly and quantitatively, yielding the Boc-protected amino compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Protection | Boc2O (1.1-3 equiv.), Et3N or DMAP, DCM, RT, 2 h | Formation of this compound |

This method is scalable and has been employed in industrial settings with continuous flow reactors to ensure efficient mixing and heat transfer, enhancing yield and purity.

Representative Synthetic Procedure Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Diastereoselectivity (d.r.) |

|---|---|---|---|---|---|

| 1 | 3,5-Difluoropyridine | Rh catalyst, H2, THF, 25-40°C, 24 h | cis-3,5-difluoropiperidine hydrochloride | ~72 | >99:1 |

| 2 | cis-3,5-difluoropiperidine | Boc2O, Et3N, DCM, RT, 2 h | This compound | Quantitative | Not applicable |

Research Findings and Analytical Data

Diastereoselectivity: The hydrogenation step yields a single diastereomer with a diastereomeric ratio greater than 99:1, which is critical for the biological activity and further synthetic transformations.

NMR Characterization: ^19F NMR and ^1H NMR studies confirm the cis configuration of fluorine atoms and the Boc protection of the amino group. The fluorine atoms exhibit characteristic chemical shifts and coupling constants consistent with 1,3-diaxial positioning on the piperidine ring.

Scale-up Feasibility: The described methods have been successfully performed on gram-scale with reproducible yields and selectivity, indicating their suitability for industrial applications.

Industrial Considerations

Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to optimize reaction parameters such as temperature, pressure, and reagent addition rates. This enhances reaction control, safety, and product consistency.

Automated Reagent Addition and Isolation: Automation facilitates precise reagent dosing and efficient isolation of the Boc-protected product, reducing impurities and improving throughput.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Fluorination/Hydrogenation | Catalytic hydrogenation of fluoropyridine precursors using Rh catalyst under H2 atmosphere | High diastereoselectivity; gram-scale feasible | Requires handling of H2 and catalysts |

| Boc Protection | Reaction with Boc2O and base (Et3N/DMAP) in DCM at room temperature | Mild conditions; high yield | Sensitive to moisture; requires dry solvents |

| Industrial Scale-up | Use of continuous flow reactors and automated systems | Enhanced control and scalability | Initial setup cost |

化学反应分析

Types of Reactions

3-(Boc-amino)-5,5-difluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions result in various substituted derivatives.

科学研究应用

Synthesis and Reactivity

The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). This compound can undergo various reactions, including:

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amine.

- Substitution Reactions : The free amine can participate in nucleophilic substitutions.

- Fluorination : The compound can be further modified with fluorinating agents to enhance biological activity.

Scientific Research Applications

-

Drug Discovery :

- This compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its difluorinated structure is particularly valuable for enhancing binding affinity to biological targets, which is crucial for developing drugs aimed at neurological disorders and other therapeutic areas .

- The compound's chirality (S configuration) allows for the synthesis of enantiomerically pure products, which is vital in medicinal chemistry where the efficacy and safety of drugs can differ significantly between enantiomers.

-

Biological Activity :

- Studies indicate that compounds derived from this compound exhibit potential biological activity. These include interactions with various receptors or enzymes, making them candidates for further pharmacological evaluation .

- Its structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions that are critical for drug design.

-

Material Science :

- Recent investigations have explored its utility in developing functional polymers. The combination of its chemical functionalities may lead to novel materials with specific properties suitable for industrial applications.

Case Studies and Research Findings

Research has documented several case studies where this compound has been utilized:

- Neurological Disorder Treatments : Compounds synthesized from this building block have shown promise in targeting neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.

- Antiviral Research : Preliminary studies indicate that derivatives of this compound could inhibit viral replication mechanisms, suggesting applications in antiviral drug development .

作用机制

The mechanism of action of 3-(Boc-amino)-5,5-difluoropiperidine involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes.

相似化合物的比较

Key Structural Differences

The table below highlights structural distinctions between 3-(Boc-amino)-5,5-difluoropiperidine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₇F₂N₂O₂ | 246.26 | Piperidine | Boc-amino at C3; F at C5,5 |

| (S)-3-(Boc-amino)pyrrolidine | C₉H₁₈N₂O₂ | 186.25 | Pyrrolidine | Boc-amino at C3 |

| 3-(Boc-aminomethyl)piperidine | C₁₁H₂₂N₂O₂ | 214.30 | Piperidine | Boc-aminomethyl at C3 |

| 3-(Boc-amino)pyridine | C₁₀H₁₄N₂O₂ | 202.23 | Pyridine | Boc-amino at C3 |

Key Observations :

- Ring Size and Saturation : The piperidine ring (6-membered, saturated) in the target compound contrasts with pyrrolidine (5-membered, saturated) and pyridine (6-membered, aromatic) analogs. Saturation influences conformational flexibility and biological interactions.

Pharmacological Relevance :

- The difluoropiperidine scaffold in the target compound is critical for NMDA receptor antagonism, as evidenced by patents describing its role in treating neurological disorders . Fluorine atoms may stabilize the carbamate group or optimize binding to hydrophobic receptor pockets.

- Non-fluorinated analogs, such as (S)-3-(Boc-amino)pyrrolidine, are favored in chiral synthesis due to their stereochemical purity but lack fluorination-driven bioactivity .

Research Findings and Patent Insights

- NMDA Antagonist Development : Patents highlight 3,3-difluoropiperidine carbamates as potent NR2B antagonists, with fluorination enhancing blood-brain barrier penetration and receptor affinity .

- Market Trends: The discontinuation of this compound contrasts with the sustained availability of pyrrolidine analogs, suggesting divergent demand in medicinal vs. synthetic chemistry .

生物活性

3-(Boc-amino)-5,5-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which enhances its stability and reactivity in various chemical contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₄F₂N₂O₂

- Molecular Weight : 218.23 g/mol

- CAS Number : 1303973-94-5

- Appearance : White crystalline powder

- Melting Point : 104.6 – 112.6 °C

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is formed through cyclization reactions.

- Fluorination : The introduction of fluorine atoms at the 5-position is achieved using selective fluorination techniques, which may include nucleophilic substitution or electrophilic fluorination.

- Boc Protection : The amino group is protected with a Boc group to enhance stability during subsequent reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with difluorinated piperidine structures can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Mechanism of Action :

- Apoptosis Induction : By activating caspase pathways, the compound promotes programmed cell death in tumor cells.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, preventing proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested various fluorinated piperidines for their antimicrobial properties. The results demonstrated that this compound was among the most effective against Gram-positive bacteria due to its ability to penetrate bacterial membranes more effectively than its non-fluorinated counterparts .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed promising results against human breast cancer cells (MCF-7). The study indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment . The study highlighted the potential for further development as a therapeutic agent.

Research Findings and Implications

The ongoing research into the biological activity of this compound suggests several implications for drug development:

- Pharmaceutical Applications : Its unique structure allows for modifications that could lead to new antimicrobial and anticancer agents.

- Potential for Further Research : Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies with existing drugs to enhance efficacy.

常见问题

Q. How can researchers optimize the synthesis of 3-(Boc-amino)-5,5-difluoropiperidine to improve yield and purity?

Methodological Answer:

- Step 1: Systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of reagents) to identify optimal conditions. For example, polar aprotic solvents like DMF may enhance Boc-protection efficiency .

- Step 2: Use catalysts such as DMAP or HOBt to accelerate coupling reactions while minimizing side products .

- Step 3: Employ purification techniques like column chromatography (silica gel, gradient elution) or recrystallization with hexane/ethyl acetate mixtures to isolate high-purity product .

- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold recommended) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis: Use NMR to confirm the presence and position of fluorine atoms, and / NMR to verify Boc-group integrity and piperidine ring conformation .

- FT-IR: Identify characteristic peaks for C-F stretching (1000–1100 cm) and Boc carbamate C=O (1680–1720 cm) .

- HPLC/MS: Employ reverse-phase HPLC with a C18 column and ESI-MS to assess purity and molecular weight .

Q. How does the Boc-protecting group influence the stability of this compound under different storage conditions?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies under varied pH (e.g., 1.0–9.0), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH) to monitor Boc-deprotection rates .

- Analytical Monitoring: Use HPLC to quantify residual intact compound and LC-MS to identify degradation products (e.g., free amine or urea derivatives) .

- Recommendation: Store the compound in anhydrous conditions at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model transition states and activation energies for reactions at the difluorinated carbon using Gaussian or ORCA software. Compare with experimental kinetic data to validate accuracy .

- Molecular Dynamics (MD): Simulate solvation effects and steric hindrance from the Boc group to predict regioselectivity in SN2 reactions .

- Docking Studies: Use AutoDock Vina to explore interactions between the compound and biological targets (e.g., enzymes), focusing on fluorine’s electronegativity and conformational flexibility .

Q. How can researchers correlate in vitro stability data with in vivo pharmacokinetic profiles for this compound?

Methodological Answer:

- In Vitro Assays: Measure metabolic stability using liver microsomes or hepatocytes, and plasma protein binding via equilibrium dialysis .

- In Vivo Models: Administer the compound to rodents and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .

- PK/PD Modeling: Apply compartmental models (e.g., non-linear mixed-effects modeling) to link in vitro degradation half-life with bioavailability and clearance rates .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on the compound’s conformation?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to validate computational predictions of piperidine ring puckering and Boc-group orientation .

- Advanced NMR: Use NOESY/ROESY to detect through-space interactions between fluorine and adjacent protons, refining conformational models .

- Error Analysis: Re-examine computational parameters (e.g., basis sets, solvent models) and experimental conditions (e.g., temperature, concentration) to identify discrepancies .

Q. How do stereoelectronic effects of difluoro substitution impact the compound’s interactions in enzyme binding sites?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamics (, ) for enzyme-ligand complexes .

- Fluorine Scan: Synthesize analogs with mono-fluoro or non-fluorinated substituents to isolate electronic vs. steric contributions .

- QM/MM Simulations: Model enzyme active sites (e.g., cytochrome P450) to assess fluorine’s role in transition-state stabilization or hydrogen-bonding networks .

Methodological Frameworks for Rigorous Research

- PICO Framework: Define Population (e.g., enzyme targets), Intervention (compound administration), Comparison (unfluorinated analogs), and Outcome (binding affinity or metabolic stability) to structure hypotheses .

- FINER Criteria: Ensure questions are Feasible (adequate lab resources), Novel (understudied fluorinated piperidines), Ethical (animal study approvals), and Relevant (therapeutic applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。